Cas no 2680812-25-1 (Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate)

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is a fluorinated azetidine derivative used as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure features a benzyl-protected azetidine ring with a 2-fluoroethoxy substituent, enhancing reactivity and bioavailability in medicinal chemistry applications. The fluorine atom improves metabolic stability and binding affinity, making it valuable for drug discovery, particularly in CNS-targeting and enzyme inhibitor development. The benzyloxycarbonyl (Cbz) group offers selective deprotection flexibility, facilitating further functionalization. This compound is characterized by high purity and consistent performance, ensuring reliability in complex synthetic routes. Its balanced lipophilicity and steric profile make it suitable for optimizing pharmacokinetic properties in lead compound refinement.
Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate structure
2680812-25-1 structure
商品名:Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
CAS番号:2680812-25-1
MF:C13H16FNO3
メガワット:253.26944732666
CID:5649950
PubChem ID:165917234

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680812-25-1
    • benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
    • EN300-28279396
    • Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
    • インチ: 1S/C13H16FNO3/c14-6-7-17-12-8-15(9-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
    • InChIKey: KVGOMDJYLUMELB-UHFFFAOYSA-N
    • ほほえんだ: FCCOC1CN(C(=O)OCC2C=CC=CC=2)C1

計算された属性

  • せいみつぶんしりょう: 253.11142153g/mol
  • どういたいしつりょう: 253.11142153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28279396-0.05g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
0.05g
$839.0 2025-03-19
Enamine
EN300-28279396-0.1g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
0.1g
$879.0 2025-03-19
Enamine
EN300-28279396-0.5g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
0.5g
$959.0 2025-03-19
Enamine
EN300-28279396-5g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1
5g
$2900.0 2023-09-09
Enamine
EN300-28279396-1g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1
1g
$999.0 2023-09-09
Enamine
EN300-28279396-5.0g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
5.0g
$2900.0 2025-03-19
Enamine
EN300-28279396-2.5g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
2.5g
$1959.0 2025-03-19
Enamine
EN300-28279396-10.0g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
10.0g
$4299.0 2025-03-19
Enamine
EN300-28279396-0.25g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
0.25g
$920.0 2025-03-19
Enamine
EN300-28279396-1.0g
benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
2680812-25-1 95.0%
1.0g
$999.0 2025-03-19

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate 関連文献

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylateに関する追加情報

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (CAS No. 2680812-25-1): A Comprehensive Overview

Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2680812-25-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a fluoroethoxy substituent and a benzyl carboxylate group introduces unique chemical properties that make this molecule of particular interest to researchers exploring novel therapeutic agents.

The structure of Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate consists of a five-membered azetidine ring, which is a heterocyclic compound containing one nitrogen atom. This ring system is a common motif in biologically active molecules, often serving as a scaffold for drugs targeting various diseases. The introduction of a fluoroethoxy group at the 3-position of the azetidine ring enhances the compound's lipophilicity and metabolic stability, while the benzyl carboxylate moiety provides a site for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a growing interest in azetidine derivatives due to their potential as pharmacological agents. The fluorine atom in the fluoroethoxy group is particularly significant, as fluorine substitution can modulate the pharmacokinetic properties of molecules, including their bioavailability, metabolic clearance, and binding affinity to biological targets. This has led to extensive research into fluorinated azetidine derivatives as candidates for treating various conditions, such as inflammation, cancer, and infectious diseases.

The synthesis of Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoroethoxy group typically involves nucleophilic substitution reactions, where a fluorinated alcohol reacts with an appropriately substituted azetidine precursor. The subsequent formation of the benzyl carboxylate group often involves esterification reactions, which can be carried out using various coupling reagents and catalysts.

The pharmacological properties of Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate have been explored in several preclinical studies. These studies have highlighted its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, some research suggests that this compound may exhibit anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) enzymes or inhibiting inflammatory cytokine production. Additionally, its structural features have been investigated for their potential to interact with bacterial enzymes, making it a candidate for developing novel antibiotics.

The use of computational chemistry and molecular modeling techniques has been instrumental in understanding the interactions between Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate and biological targets. These methods allow researchers to predict binding affinities, identify key interaction sites, and optimize the compound's structure for improved efficacy. Such computational approaches are increasingly integral to drug discovery pipelines, enabling faster and more efficient development of novel therapeutics.

In conclusion, Benzyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (CAS No. 2680812-25-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive molecule for developing new drugs targeting various diseases. As research in this area continues to advance, it is likely that additional applications and therapeutic benefits will be uncovered.

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